
long-lasting charge migration in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

Get Quote

But-3-ynal and Charge Migration

Charge migration (CM) is a coherent attosecond process where a localized hole (created by ionization)

moves across a molecule's structure [1]. This electron dynamics is a purely electronic correlation-driven

process that typically loses coherence in a few femtoseconds due to interactions with nuclear motion [2] [3]

[4].

But-3-ynal has been identified as a key model system for research in this area [2] [3] [4]. Studies on a

sequence of organic molecules, including But-3-ynal and its larger analogs (Butynal and Pentynal), found

that extending the carbon skeleton can slow down decoherence and prolong charge migration [4]. This

is counterintuitive, as larger, more flexible molecules were expected to cause faster decoherence.

The prolonged coherence in longer chains is attributed to a combination of increased hole-mixing and the

disappearance of decoherence contributions from specific vibrational modes, such as CO stretching in

butynal and various H rockings in pentynal [4]. Only normal modes that preserve the molecule's symmetry

induce decoherence [4].

Experimental and Theoretical Protocols

Research on attosecond charge migration requires sophisticated methods to trigger, track, and theoretically

model the ultrafast processes.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s563566?utm_src=pdf-body
https://www.smolecule.com/products/s563566?utm_src=pdf-interest
https://www.smolecule.com/products/s563566?utm_src=pdf-body
https://scispace.com/papers/attochemistry-regulation-of-charge-migration-nr76iqil
https://arxiv.org/abs/2302.08435
https://pubmed.ncbi.nlm.nih.gov/38047796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146706/
https://www.smolecule.com/products/s563566?utm_src=pdf-body
https://arxiv.org/abs/2302.08435
https://pubmed.ncbi.nlm.nih.gov/38047796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146706/
https://www.smolecule.com/products/s563566?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12146706/
https://www.smolecule.com/products/s563566?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Ionization and Measurement

The following experimental techniques are used to investigate charge migration:

Ionization Initiation: Charge migration is typically initiated by ionizing the molecule with a short,
strong laser pulse, creating a coherent superposition of cationic states [1] [4].
Measurement Techniques:

Attosecond Transient Absorption Spectroscopy (ATAS): A powerful technique for tracking
hole migration with time and spatial resolution for tens of femtoseconds by exploiting element-

specific core-to-valence transitions [4].
High-Harmonic Generation (HHG) Spectroscopy: Offers spatial and time resolution but is

often limited to the first few femtoseconds [4].
Photofragmentation and Sequential Double Ionization: Also used to observe charge

migration dynamics [4].

Theoretical Modeling Workflow

The following workflow outlines a key computational approach based on the ab initio Thawed Gaussian

Approximation (TGA) [4]:
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Theoretical modeling workflow for charge migration using the Thawed Gaussian Approximation.
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This method approximates the nuclear wavepacket on each cationic potential energy surface as a Gaussian

function [4]. The "Single-Hessian" variant uses a single reference Hessian (matrix of second derivatives) per

electronic state, improving computational efficiency while conserving energy and symplectic structure [4].

This approach includes mode distortion and intermode coupling (Duschinsky rotation) exactly, and partially

includes anharmonicity, providing accuracy comparable to more exhaustive quantum methods for short

timescales [4].

Key Research Findings and Data

The table below summarizes the properties and performance of But-3-ynal and its analogs in charge

migration studies.

Property/Molecule
But-3-ynal
(C₄H₄O)

Butynal
(Analog)

Pentynal
(Analog)

Notes & Context

Molecular Weight 68.07 g/mol

[5]

Information

Missing

Information

Missing

From chemical databases

[5].

Ionization Energy
(IE)

9.85 eV (est.)

[6]

Information

Missing

Information

Missing

Experimental

determination; key for
ionization [6].

Charge Migration
Duration

Information
Missing

Prolonged Most
Prolonged

Extending carbon
skeleton slows

decoherence [4].

Key Decoherence
Modes

Information

Missing

CO

Stretching
Mode

Specific H

Rocking Modes

Modes inducing

decoherence change with
structure [4].

Hole-Mixing Information
Missing

Increased Highest Contributes to longer-
lasting charge migration

[4].

Research Significance and Outlook
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The finding that charge migration can be prolonged in larger molecules opens new avenues for attochemistry

and molecular design. It suggests a wider range of molecules could be suitable for applications exploiting

quantum coherence [4].

Future research will focus on identifying more molecular structures that support long-lived coherence and

developing them for applications such as quantum-controlled chemistry [4], where electron dynamics

could be manipulated to control chemical reactions. A deeper understanding of how specific vibrational

modes and molecular symmetries affect decoherence is crucial for this progress [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s563566?utm_src=pdf-bulk
https://www.smolecule.com/products/s563566?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

